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molecular formula C10H11FO B1602859 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol CAS No. 85072-31-7

6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No. B1602859
M. Wt: 166.19 g/mol
InChI Key: IMBGKSOCINJFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04431834

Procedure details

Sodium borohydride (1.67 g) was added in portions to a solution of 6-fluoro-2-tetralone (6.56 g) in dry ethanol (30 ml) with stirring, keeping the temperature below 25° C. The mixture was then stirred at room temperature for 3 hours. The mixture was then diluted with a little ethyl acetate and concentrated to an oily residue. Dilute sulphuric acid was added dropwise until effervescence no longer occurred. The mixture was extracted with ether and the extract washed, dried, and concentrated to give an oil. This was distilled (b.p. 75-77/0.1 Torr) to give 6-fluorotetralin-2-ol (5.31 g) containing a trace of the tetralone starting material.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
6.56 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[F:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[CH2:10][C:9](=[O:14])[CH2:8][CH2:7]2>C(O)C.C(OCC)(=O)C>[F:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[CH2:10][CH:9]([OH:14])[CH2:8][CH2:7]2 |f:0.1|

Inputs

Step One
Name
Quantity
1.67 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
6.56 g
Type
reactant
Smiles
FC=1C=C2CCC(CC2=CC1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 25° C
STIRRING
Type
STIRRING
Details
The mixture was then stirred at room temperature for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oily residue
ADDITION
Type
ADDITION
Details
Dilute sulphuric acid was added dropwise until effervescence
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
WASH
Type
WASH
Details
the extract washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
DISTILLATION
Type
DISTILLATION
Details
This was distilled (b.p. 75-77/0.1 Torr)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2CCC(CC2=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.31 g
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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